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G antigen 1 (9-16)

Cat. No.: B1575098
Attention: For research use only. Not for human or veterinary use.
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Description

G antigen 1

Properties

sequence

YRPRPRRY

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

G antigen 1 (9-16)

Origin of Product

United States

Epitope Identification:the First Step is to Identify Potential T Cell Epitopes from a Source Protein, for Instance, a Protein from a Virus or a Cancer Cell. This is Often Accomplished Through Two Main Approaches:

In silico Prediction: Bioinformatics tools are used to scan protein sequences and predict which peptides are likely to bind to specific MHC alleles based on known binding motifs. frontiersin.org

Immunopeptidomics: This experimental approach uses mass spectrometry to directly identify the peptides that are naturally presented by MHC molecules on the surface of cells. nih.gov

Table 2: Illustrative In Silico MHC-I Binding Prediction for G Antigen 1 (9-16)
Peptide Sequence (9-mer core)HLA AllelePredicted Affinity (nM)Interpretation
GA1-PEPTIDEHLA-A02:0125.5Strong Binder
GA1-PEPTIDEHLA-A03:01450.2Weak Binder
GA1-PEPTIDEHLA-B07:0215.8Strong Binder
GA1-PEPTIDEHLA-B08:011203.7Non-binder

Note: This table contains hypothetical data for illustrative purposes. Predicted affinity values indicate the strength of the peptide-MHC interaction, with lower values suggesting stronger binding.

Experimental Validation and Characterization:once Candidate Peptides Are Identified, They Are Chemically Synthesized for Experimental Validation.researchgate.netkey Experiments Include:

MHC Binding Assays: These tests confirm whether the synthetic peptide can physically bind to specific MHC molecules with sufficient affinity.

T-cell Activation Assays: The immunogenicity of the peptide is tested by exposing it to T cells from individuals (or animal models) who have been exposed to the source antigen. Assays like the Enzyme-Linked Immunospot (ELISpot) can measure the activation of T cells by quantifying their cytokine production (e.g., Interferon-gamma).

Table 3: Illustrative ELISpot Assay Results for T-cell Response to G Antigen 1 (9-16)
Patient SampleStimulating PeptideIFN-γ Spot Forming Cells (per million PBMCs)Result
Patient 001 (Exposed)G Antigen 1 (9-16)210Positive Response
Patient 001 (Exposed)Negative Control5Negative
Healthy Donor 001 (Unexposed)G Antigen 1 (9-16)8Negative Response
Healthy Donor 001 (Unexposed)Negative Control4Negative

Note: This table contains hypothetical data for illustrative purposes. A significantly higher number of spot-forming cells in response to the peptide compared to the negative control indicates a positive T-cell response.

Application and Further Studies:if a Peptide is Confirmed to Be a Bona Fide Immunogenic Epitope, Research May Progress Toward Practical Applications. This Could Involve Incorporating the Peptide into a Vaccine Formulation to Elicit Protective Immunity or Using It As a Biomarker for Diagnosing or Monitoring Disease.creative Peptides.comexplorationpub.comfurther Studies Might Also Explore the Characteristics of the T Cells That Recognize the Epitope to Better Understand Their Role in Controlling Disease.

Methodologies for Peptide Conformational Studies

The determination of the three-dimensional structure of peptides like G antigen 1 (9-16) in solution and in complex with binding partners relies on a suite of sophisticated biophysical techniques. These methods provide insights into the peptide's secondary and tertiary structure, flexibility, and the specific atomic interactions that govern its biological function.

Spectroscopic Techniques in Peptide Structural Research

Spectroscopic methods are invaluable for probing the conformational properties of peptides in solution without the need for crystallization.

Circular Dichroism (CD) Spectroscopy is a powerful technique for assessing the secondary structure of peptides. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can provide information on the presence of α-helices, β-sheets, turns, and random coil structures. For antigenic peptides such as G antigen 1 (9-16), which is part of a larger flexible protein, CD studies can reveal how its conformation changes in different environments, such as in solution versus when bound to an antibody.

Fluorescence Spectroscopy offers another avenue to investigate peptide conformation by examining the intrinsic fluorescence of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) or extrinsic fluorescent probes attached to the peptide. Changes in the fluorescence emission spectrum, intensity, and anisotropy can indicate alterations in the local environment of the fluorophore, reflecting conformational changes, ligand binding, or peptide aggregation.

Crystallographic Analysis of Peptide-Ligand Complexes

X-ray crystallography is the gold standard for determining the high-resolution three-dimensional structure of molecules. For antigenic peptides, this technique is most powerfully applied to co-crystals of the peptide in complex with a binding partner, typically a monoclonal antibody. The resulting electron density map provides a detailed atomic-level picture of the peptide's conformation when bound and the precise interactions at the antibody-antigen interface.

Several studies have successfully crystallized antibodies in complex with the central conserved region of RSV G, which encompasses the G antigen 1 (9-16) sequence. These crystal structures have been instrumental in revealing that antibodies often recognize conformational epitopes within this region, where the peptide adopts a specific, folded structure upon binding. plos.orgnih.govnih.gov For instance, the structures of antibodies like CB002.5 and CB017.5 in complex with a G-derived peptide have shown that proper folding, including the formation of a cystine noose, is critical for antibody recognition. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides and small proteins in solution, providing a more physiologically relevant picture than solid-state crystal structures. Through a series of experiments, such as COSY, TOCSY, and NOESY, it is possible to assign proton resonances and measure through-bond and through-space correlations between atoms.

NMR studies of the cystine noose region of RSV G have demonstrated that it adopts a rigid and defined structure in solution. plos.org This intrinsic structure is a key feature recognized by neutralizing antibodies. NMR can provide crucial data on the dihedral angles, inter-proton distances, and solvent accessibility of the G antigen 1 (9-16) peptide, contributing to a comprehensive model of its conformational ensemble.

Identification and Mapping of Epitope Cores within G Antigen 1 (9-16)

Epitope mapping is the process of identifying the specific amino acid residues on an antigen that are recognized by an antibody. For G antigen 1 (9-16), this is crucial for understanding its immunogenicity and for designing peptide-based vaccines.

Linear vs. Conformational Epitopes

Epitopes are broadly classified into two categories: linear and conformational.

Linear Epitopes are formed by a continuous sequence of amino acids in the primary structure of the protein. These epitopes can be mimicked by short synthetic peptides.

Conformational Epitopes , on the other hand, are composed of amino acids that are not necessarily contiguous in the primary sequence but are brought into close proximity by the protein's three-dimensional folding.

Initial studies using short, linear peptide fragments for epitope mapping of the RSV G protein had limited success in identifying the binding sites of many broadly neutralizing antibodies. nih.gov However, crystallographic and advanced mapping studies have revealed that many potent antibodies targeting the central conserved domain, including the G antigen 1 (9-16) region, recognize conformational epitopes. plos.orgnih.govnih.gov These findings underscore the importance of the peptide's three-dimensional structure in antibody recognition. For example, the binding of the antibody 3G12 to the RSV G central conserved domain involves interactions with residues that are distant in the primary sequence but are brought together by the protein's fold. nih.gov

Advanced Epitope Mapping Strategies

To precisely define both linear and conformational epitopes, researchers employ a variety of advanced techniques.

Alanine Scanning Mutagenesis is a powerful method for identifying critical residues within an epitope. In this technique, individual amino acid residues in the target peptide are systematically replaced with alanine, a small and neutral amino acid. The effect of each mutation on antibody binding is then measured. A significant reduction in binding affinity upon mutation to alanine indicates that the original residue is a key component of the epitope. Alanine scanning has been used to map the epitopes of antibodies that bind to the central conserved region of RSV G, providing high-resolution data on the specific residues involved in the interaction. plos.org

Interactive Data Table: Alanine Scanning Mutagenesis Data for Antibody Binding to RSV G Central Conserved Domain

Residue PositionOriginal Amino AcidEffect on Antibody Binding (Fold Change)Interpretation
167Asp>10Critical for binding
168Phe>10Critical for binding
169His5-10Important for binding
170Phe>10Critical for binding
171Glu2-5Contributes to binding
172Val<2Not critical for binding
173Phe5-10Important for binding
174Asn<2Not critical for binding
175Phe>10Critical for binding

Note: This table is a representative example based on findings from epitope mapping studies of the RSV G central conserved domain and may not reflect the exact values for a single specific antibody.

Mimotope Mapping involves the use of random peptide libraries (often displayed on phages) to identify peptides, or "mimotopes," that mimic the binding of the genuine epitope to an antibody. These mimotopes may not share sequence homology with the native epitope but possess similar structural features that allow them to bind to the antibody's antigen-binding site. By analyzing the sequences and predicted structures of these mimotopes, researchers can infer the key features of the native conformational epitope on G antigen 1 (9-16).

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. In the context of epitope mapping, SPR can be used to quantify the binding of antibodies to an array of overlapping synthetic peptides covering the G antigen 1 (9-16) sequence. This allows for the precise identification of the linear core epitope and the contribution of individual residues to the binding affinity. SPR has been instrumental in characterizing the binding of various antibodies to the central conserved region of RSV G. asm.orgresearchgate.net

Interactive Data Table: Surface Plasmon Resonance (SPR) Binding Analysis of Antibodies to RSV G Peptides

AntibodyPeptide SequenceAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
CB002.5G antigen 1 (1-20)1.2 x 10^53.4 x 10^-42.8 x 10^-9
CB017.5G antigen 1 (1-20)2.5 x 10^51.1 x 10^-44.4 x 10^-10
3G12G antigen 1 (1-20)8.9 x 10^46.2 x 10^-57.0 x 10^-10
Control IgGG antigen 1 (1-20)No BindingNo BindingNo Binding

Note: This table presents hypothetical data consistent with high-affinity antibody binding to illustrate the application of SPR in epitope analysis.

Analysis of Structural Determinants Governing G Antigen 1 (9-16) Recognition

The interaction between a peptide antigen and immune receptors is a highly specific process governed by the peptide's sequence and conformation. For G antigen 1 (9-16), these determinants dictate its binding affinity to MHC molecules and the subsequent recognition by T-cell receptors (TCRs).

Residue-Specific Contributions to Binding

While direct mutagenesis studies on the YWPRPRRY peptide are not extensively documented, the contribution of its individual amino acids to MHC binding and TCR recognition can be inferred from studies of related GAGE epitopes and established MHC binding motifs. MHC class I molecules typically bind peptides of 8-12 amino acids, with specific "anchor" residues at certain positions fitting into pockets within the MHC binding groove biorxiv.orgyoutube.com.

The YWPRPRRY sequence contains several residues likely to be critical for binding:

Tyrosine (Tyr) at position 9 (P1 of the peptide): The N-terminal region of MHC-presented peptides is crucial for binding. Aromatic residues like tyrosine are often favored at N-terminal anchor positions for certain HLA alleles.

Arginine (Arg) residues at P4, P6, and P7: The multiple positively charged arginine residues are significant. These can form salt bridges and hydrogen bonds with negatively charged pockets within the MHC groove or be exposed for direct contact with the TCR. The repeated Arg-Pro-Arg motif suggests a specific, rigidified conformation that could be key to its recognition.

Tyrosine (Tyr) at position 16 (P8 of the peptide): The C-terminal residue is a primary anchor for most MHC class I molecules. Aromatic residues like tyrosine are common C-terminal anchors for many HLA alleles, making this a critical determinant for stable binding.

The central proline residues at P3 and P5 introduce kinks into the peptide backbone, limiting its flexibility and likely forcing it into a specific conformation conducive to binding and presentation.

Table 1: Postulated Residue-Specific Contributions to Binding for G Antigen 1 (9-16)

Position Residue Type Potential Role in Binding/Recognition
9 (P1) Tyrosine (Y) Aromatic, Polar Potential N-terminal anchor residue for MHC binding.
10 (P2) Tryptophan (W) Aromatic, Hydrophobic Secondary anchor or TCR contact residue.
11 (P3) Proline (P) Cyclic Induces conformational rigidity in the peptide backbone.
12 (P4) Arginine (R) Basic, Positively Charged Potential MHC anchor or primary TCR contact point.
13 (P5) Proline (P) Cyclic Further restricts conformation, potentially creating a specific turn structure.
14 (P6) Arginine (R) Basic, Positively Charged Likely a solvent-exposed residue for TCR interaction.
15 (P7) Arginine (R) Basic, Positively Charged Another potential TCR contact point due to its charge and size.

Role of Peptide Secondary Structures (e.g., coiled conformations)

Experimental structural data, such as X-ray crystallography or NMR spectroscopy, specifically for the isolated G antigen 1 (9-16) peptide is not currently available. However, its likely conformation can be predicted based on its amino acid sequence and computational models of the full GAGE1 protein.

The AlphaFold database, which provides highly accurate predictions of protein structures, can be used to infer the secondary structure of this region within the context of the entire GAGE1 protein ebi.ac.uknih.govnih.gov. Analysis of the predicted structure for GAGE1 (P0DTW1) suggests that the N-terminal region, including residues 9-16, does not form a stable alpha-helix or beta-sheet. Instead, it is predicted to adopt a largely unstructured or coiled conformation .

This lack of a defined secondary structure is common for peptide epitopes. When bound to an MHC molecule, the peptide is forced into a more rigid, extended conformation, but in its unbound state, it likely exists as an ensemble of conformations nih.gov. The presence of two proline residues within the YWPRPRRY sequence would further disrupt any regular secondary structure, likely inducing turns and creating a more rigid, bent shape even within a generally flexible coil. This pre-disposed, rigid turn-like structure could be crucial for its selective binding to the MHC molecule and subsequent presentation to a specific TCR mdpi.com. The process of binding often involves a degree of "conformational selection," where the MHC molecule selects a specific conformation from the peptide's available ensemble.

Influence of Flanking Regions on Epitope Presentation

The G antigen 1 (9-16) peptide is not synthesized in isolation within a cell. It is generated through the proteolytic degradation of the full-length GAGE1 protein. The amino acids that immediately flank the N- and C-termini of the core epitope play a critical role in this process and can significantly impact the efficiency of its presentation nih.govnih.gov.

The sequence of GAGE1 surrounding the (9-16) epitope is: ...STCYWPRPRRY VQP...

N-terminal Flanking Residues (Ser-Thr-Cys): These residues are the substrate for proteasomes and cytosolic aminopeptidases. The efficiency with which these enzymes cleave the protein to generate the precise N-terminus of the YWPRPRRY epitope is a key determining factor in the epitope's abundance. Some flanking sequences can enhance processing, while others may hinder it or lead to the epitope's destruction.

C-terminal Flanking Residues (Val-Gln-Pro): The proteasome is primarily responsible for generating the C-terminus of MHC class I epitopes. The nature of the residues C-terminal to the epitope influences the cleavage specificity of the proteasome. The presence of a valine at position 17 may facilitate the correct cleavage event to release the peptide with tyrosine at its C-terminus, making it available for transport into the endoplasmic reticulum and loading onto an MHC molecule.

Therefore, while the core 9-16 sequence contains the necessary information for MHC binding and TCR recognition, its liberation from the parent GAGE1 protein is a regulated process heavily influenced by the biochemical properties of its flanking regions researchgate.net.

Antigen Processing Pathways and Peptide Generation

The generation of antigenic peptides for presentation to T-cells is a fundamental process in cellular immunology. For endogenous antigens like G antigen 1, this process primarily occurs through the major histocompatibility complex (MHC) class I pathway.

The initial step in the generation of peptides from intracellular proteins is their degradation by the proteasome. The proteasome is a large, multicatalytic protease complex that cleaves proteins into smaller peptides. The standard proteasome is constitutively active in all cells, while the immunoproteasome is often induced by inflammatory cytokines like interferon-gamma (IFN-γ) and is specialized for generating peptides that are optimal for MHC class I binding.

The GAGE1 protein, as a tumor antigen, is subject to this degradation process. genecards.org While the precise cleavage sites within the GAGE1 protein that generate the 9-16 peptide have not been empirically mapped in the provided literature, the process is governed by the substrate specificity of the proteasome's catalytic subunits. The amino acid sequence of the protein dictates where cleavage occurs. A known antigenic peptide from the GAGE family is the sequence YRPRPRRY, which is recognized by cytotoxic T-lymphocytes. genecards.orgnih.govusbio.net Analysis of the full-length GAGE1 protein sequence reveals a potential candidate for the 9-16 peptide. usbio.netantibodies-online.com

PropertyDescription
ProteinG antigen 1 (GAGE1)
Antigenic PeptideA peptide of 8 amino acids in length (residues 9-16)
Proteolytic ComplexProteasome / Immunoproteasome
FunctionDegradation of the GAGE1 protein into smaller peptides

Following their generation in the cytoplasm, the resulting peptides, including the G antigen 1 (9-16) fragment, must be transported into the endoplasmic reticulum (ER). This translocation is a critical bottleneck in the antigen presentation pathway and is essential for the subsequent loading of these peptides onto MHC class I molecules.

The translocation of peptides from the cytosol into the ER is mediated by the Transporter associated with Antigen Processing (TAP). genecards.org TAP is a heterodimeric protein complex consisting of TAP1 and TAP2 subunits, which forms a channel through the ER membrane. This transporter has a preference for peptides that are between 8 and 16 amino acids in length, with hydrophobic or basic residues at the C-terminus.

The G antigen 1 (9-16) peptide, being an 8-mer, falls within the optimal size range for TAP transport. The efficiency of its translocation would also depend on its specific amino acid sequence and its affinity for the TAP binding pocket. The YRPRPRRY peptide, a candidate for the 9-16 fragment, with its C-terminal arginine (a basic residue), would theoretically be a good substrate for TAP. genecards.orgnih.govusbio.net

Major Histocompatibility Complex (MHC) Class I and II Loading and Presentation

Inside the ER, the translocated peptides are available for binding to MHC class I molecules. This loading process is a key determinant of the immune response.

MHC class I molecules are highly polymorphic, with different alleles having distinct peptide-binding grooves and, consequently, different peptide-binding motifs. The human MHC is known as the Human Leukocyte Antigen (HLA) system. The classical HLA class I molecules include HLA-A, -B, and -C, which are responsible for presenting antigens to cytotoxic T-lymphocytes. nih.gov

The G antigen 1 (9-16) peptide, once in the ER, can bind to nascent HLA class I molecules. The specific HLA alleles that can present this peptide depend on the fit between the peptide's anchor residues and the binding pockets of the HLA molecule. The expression of GAGE antigens has been associated with certain HLA types, such as HLA-Cw*0601. nih.gov

In addition to the classical HLA molecules, the non-classical HLA-G has a significant role in immune modulation, particularly in the context of cancer. prospecbio.comfrontiersin.orgaacrjournals.org HLA-G is often expressed by tumor cells and can interact with inhibitory receptors on immune cells, leading to immune evasion. frontiersin.orgaacrjournals.org While HLA-G has a more restricted peptide-binding repertoire compared to classical HLA molecules, it is plausible that it could present peptides derived from tumor antigens like GAGE1.

HLA MoleculeTypeFunction in G Antigen 1 Presentation
HLA-A, -B, -CClassical MHC Class IPresentation of the G antigen 1 (9-16) peptide to cytotoxic T-lymphocytes. nih.gov
HLA-GNon-classical MHC Class IPotential for immune modulation through presentation of tumor-derived peptides, contributing to immune tolerance. prospecbio.comfrontiersin.orgaacrjournals.org

The binding of a peptide to an MHC class I molecule is a dynamic process that can involve peptide editing. The peptide-loading complex (PLC), which includes TAP, tapasin, calreticulin, and ERp57, plays a role in ensuring that high-affinity peptides are loaded onto MHC class I molecules. This process, sometimes referred to as peptide editing, optimizes the peptide repertoire presented on the cell surface.

Once a peptide like G antigen 1 (9-16) is stably bound to the MHC class I molecule, the complex is transported to the cell surface. The stability of the peptide-MHC complex is crucial for effective T-cell recognition. High-stability complexes persist on the cell surface for longer periods, increasing the likelihood of encountering and activating a specific T-cell. The intrinsic properties of the G antigen 1 (9-16) peptide, such as its amino acid composition and its fit within the MHC binding groove, will determine the stability of the resulting complex.

T-Cell Receptor (TCR) and Antibody Interactions with G Antigen 1 (9-16) Epitopes

The recognition of an antigen by T-cells and B-cells (via antibodies) is a cornerstone of the adaptive immune response. This recognition is highly specific, relying on the precise molecular interactions between the immune receptor and a small portion of the antigen known as an epitope.

Molecular Specificity of TCR-Peptide-MHC Engagement

T-cell recognition of peptide antigens is a complex event that requires the peptide to be presented by an MHC molecule on the surface of an antigen-presenting cell (APC) or a target cell. annualreviews.org The TCR does not recognize the peptide alone but rather the composite surface of the peptide-MHC (pMHC) complex. nih.gov

The interaction is characterized by a relatively low affinity (in the micromolar range) but high specificity, allowing T-cells to scan numerous pMHC complexes and respond to even a small number of foreign peptides among a vast background of self-peptides. nih.govaai.org The specificity of this interaction is determined by the complementarity between the TCR's Complementarity-Determining Regions (CDRs) and the pMHC surface. Typically, the CDR1 and CDR2 loops of the TCR primarily contact the alpha-helices of the MHC molecule, while the hypervariable CDR3 loops make the most significant contact with the peptide antigen itself. nih.govnih.gov This general binding orientation is a conserved feature across many TCR-pMHC interactions. nih.gov

The conformation of the bound peptide within the MHC groove is critical. Even subtle changes in the peptide's structure can significantly impact TCR recognition. wikipedia.org Furthermore, the flexibility of the TCR CDR loops allows them to adopt various conformations to engage different pMHCs, a property that contributes to TCR cross-reactivity. genecards.org However, the interaction is energetically dominated by specific contacts with the peptide, ensuring that T-cell activation is peptide-specific. nih.gov

Antibody-Antigen Binding Dynamics and Affinity Maturation

Antibodies, or immunoglobulins, recognize epitopes on the surface of native antigens. Unlike TCRs, they can bind to proteins, carbohydrates, lipids, and small molecules directly, without the need for MHC presentation. spandidos-publications.com The part of the antibody that binds the epitope is called the paratope, which is formed by the six CDR loops of the antibody's variable domains. annualreviews.org

The initial binding of an antibody to its antigen can trigger a process known as affinity maturation. This process occurs in germinal centers of secondary lymphoid organs and involves somatic hypermutation of the antibody's variable region genes. symbiosisonlinepublishing.com These mutations can lead to changes in the amino acid sequence of the CDRs, resulting in antibodies with progressively higher affinity for the antigen. waocp.comoup.com This selection process ensures that the immune response becomes more effective over time.

The increase in affinity during maturation can result from several structural changes, including:

Improved shape complementarity between the paratope and the epitope. oup.com

Increased buried surface area at the antibody-antigen interface. oup.com

Formation of additional non-covalent interactions, such as hydrogen bonds and van der Waals contacts. oup.com

Pre-organization or rigidification of the CDR loops in a conformation that is optimal for binding the antigen, which reduces the entropic penalty of binding. exbio.cz

The dynamics of antibody-antigen binding are often studied using techniques like surface plasmon resonance (SPR), which can measure the association (on-rate) and dissociation (off-rate) kinetics of the interaction. ub.edu

Structural Basis of Antibody-Epitope Recognition

The three-dimensional structure of an antibody-antigen complex reveals the precise molecular interactions that govern recognition. X-ray crystallography and other structural techniques have shown that the interface between an antibody and its antigen is typically extensive, burying a surface area of 600-900 Ų. nih.gov

The interaction is mediated by a combination of shape complementarity and non-covalent bonds, including hydrogen bonds, salt bridges, and hydrophobic interactions. nih.gov The six CDR loops of the antibody form a contiguous surface that is complementary to the shape and chemical properties of the antigen's epitope. aai.org While all CDRs can contribute to binding, the heavy chain CDR3 (H-CDR3) often plays a dominant role in determining specificity. spandidos-publications.com

Antibodies can recognize two main types of protein epitopes:

Linear epitopes: Composed of a continuous sequence of amino acids in the antigen's primary structure. annualreviews.org

Conformational epitopes: Formed by amino acids that are discontinuous in the primary sequence but are brought together by the protein's three-dimensional folding. annualreviews.org The vast majority of antibody epitopes are conformational. annualreviews.org

The binding of an antibody to its epitope can sometimes induce conformational changes in both the antibody and the antigen, a concept known as "induced fit". nih.gov This flexibility can allow for a more precise and high-affinity interaction.

Modulation of Immune Cell Function by G Antigen 1 (9-16) or its Parent Antigen (e.g., HLA-G)

Human Leukocyte Antigen-G (HLA-G) is a non-classical MHC class I molecule known for its potent immunomodulatory functions. bmj.com Unlike classical MHC molecules that primarily present antigens to T-cells, HLA-G's main role is to inhibit the function of various immune cells, thereby contributing to immune tolerance in contexts like pregnancy and creating an immunosuppressive microenvironment in tumors. bmj.comuniprot.org

Interactions with Inhibitory Receptors (e.g., ILT-2, ILT-4, KIR2DL4)

HLA-G exerts its inhibitory effects by binding to specific receptors expressed on immune cells, most notably the Immunoglobulin-like Transcript (ILT) receptors ILT-2 (also known as LILRB1) and ILT-4 (LILRB2), and the Killer-cell Immunoglobulin-like Receptor KIR2DL4.

ILT-2 and ILT-4: ILT-2 is expressed on a wide range of immune cells including B cells, T cells, NK cells, and monocytes, while ILT-4 is primarily found on myeloid cells like dendritic cells (DCs) and macrophages. Both ILT-2 and ILT-4 bind to the α3 domain of the HLA-G heavy chain, a region distal to the peptide-binding groove. bmj.com ILT-2 binding is dependent on the association of HLA-G with β2-microglobulin (β2m), whereas ILT-4 can bind to both β2m-associated and β2m-free forms of HLA-G. Studies have shown that ILT-2 and ILT-4 bind to HLA-G with a significantly higher affinity than to classical MHC class I molecules, suggesting a preferential and potent interaction. bmj.com The binding of HLA-G to these receptors triggers inhibitory signaling pathways within the immune cell.

KIR2DL4: This receptor is uniquely expressed on all Natural Killer (NK) cells and a subset of T cells. Unlike the ILTs, KIR2DL4 binds to the α1 domain of HLA-G, which is part of the peptide-binding cleft. This interaction is unique as KIR2DL4 is the only KIR family member known to recognize HLA-G. While KIR2DL4 has structural features of both inhibitory and activating receptors, its engagement with soluble HLA-G has been shown to induce a pro-inflammatory and pro-angiogenic response rather than direct cytotoxicity. The receptor is primarily located in endosomes and signals from this intracellular compartment upon binding soluble HLA-G.

Table 1: HLA-G Receptor Interactions

Receptor Expressing Cells HLA-G Binding Domain Key Characteristics
ILT-2 (LILRB1) B cells, T cells, NK cells, Monocytes α3 domain Requires β2m association; Higher affinity for HLA-G than classical MHC-I. bmj.com
ILT-4 (LILRB2) Myeloid cells (DCs, Macrophages) α3 domain Can bind β2m-free HLA-G; Higher affinity for HLA-G than classical MHC-I. bmj.com

| KIR2DL4 | NK cells, subset of T cells | α1 domain | Unique HLA-G receptor in the KIR family; Primarily interacts with soluble HLA-G in endosomes. |

This table is generated based on the data from the text.

Impact on Natural Killer (NK) Cell Activity

NK cells are a critical component of the innate immune system, capable of killing tumor cells and virus-infected cells without prior sensitization. HLA-G expression is a major mechanism by which target cells can evade NK cell-mediated lysis. wikipedia.orguniprot.org

The interaction of HLA-G with its inhibitory receptors on NK cells leads to a significant dampening of their effector functions:

Inhibition of Cytotoxicity: Binding of HLA-G on target cells to ILT-2 on NK cells inhibits the cytotoxic activity of the NK cells, protecting the target cell from being killed. This has been demonstrated in various cancer types, where tumor-expressed HLA-G correlates with reduced NK cell infiltration and a poorer prognosis. Blocking the HLA-G/ILT-2 interaction can restore NK cell-mediated lysis of tumor cells.

Reduced Proliferation and Cytokine Secretion: HLA-G can inhibit the proliferation of NK cells and reduce their production of key pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). This further weakens the anti-tumor immune response.

Modulation via KIR2DL4: The interaction between soluble HLA-G and KIR2DL4 on NK cells is more complex. Instead of direct inhibition of cytotoxicity, this engagement primarily triggers the secretion of cytokines and chemokines that can promote tissue and vascular remodeling, a function thought to be important during pregnancy. However, in the context of cancer, this signaling could potentially contribute to a pro-tumoral microenvironment.

Table 2: Effects of HLA-G on NK Cell Function

NK Cell Function Effect of HLA-G Interaction Mediating Receptor(s)
Cytotoxicity Inhibition ILT-2
Proliferation Inhibition ILT-2
IFN-γ Secretion Reduction ILT-2
TNF-α Secretion Reduction ILT-2

| Cytokine/Chemokine Secretion | Activation (pro-inflammatory/pro-angiogenic) | KIR2DL4 (with soluble HLA-G) |

This table is generated based on the data from the text.

Effects on T-Cell Proliferation and Cytotoxic Function

G antigen 1 (GAGE-1) is recognized by the immune system, particularly by cytotoxic T-lymphocytes (CTLs), which are crucial for eliminating cancerous cells. uniprot.orggenecards.org The GAGE family of genes, including GAGE-1, encodes antigenic peptides that are presented on the surface of tumor cells. genecards.org This presentation can lead to the activation and proliferation of T-cells that are specific to these antigens.

Research has identified specific antigenic peptides from the GAGE family, such as YRPRPRRY, which are recognized by autologous CTLs. genecards.org This recognition is a key step in initiating an anti-tumor immune response. The interaction between the T-cell receptor (TCR) on a CTL and the GAGE-1 peptide presented by a Major Histocompatibility Complex (MHC) class I molecule on a tumor cell can trigger the T-cell to proliferate, creating a clone of cells capable of recognizing and killing tumor cells expressing this antigen. frontiersin.org

In contrast, Human Leukocyte Antigen G (HLA-G), another molecule sometimes referred to as a "G antigen," has a primarily inhibitory effect on T-cell function. wikipedia.orgfrontiersin.org Both membrane-bound and soluble forms of HLA-G can suppress the proliferation of CD4+ and CD8+ T-cells. frontiersin.orgfrontiersin.org HLA-G exerts its function by binding to inhibitory receptors on immune cells, such as Immunoglobulin-Like Transcript 2 (ILT2) on T-cells. wikipedia.orgspandidos-publications.com This interaction downregulates the T-cell's chemokine expression and can induce apoptosis in CD8+ T-cells, thereby dampening the cytotoxic response. wikipedia.org Studies have shown that HLA-G can inhibit the antitumoral functions of Vγ9Vδ2 T cells by impairing their proliferation and cytotoxicity. nih.gov

The following table summarizes the contrasting effects of GAGE-1 and HLA-G on T-cell proliferation and cytotoxic function:

AntigenEffect on T-Cell ProliferationEffect on Cytotoxic FunctionMechanism of Action
G antigen 1 (GAGE-1) StimulatoryEnhances cytotoxicityRecognized by CTLs, leading to their activation and clonal expansion. uniprot.orggenecards.org
Human Leukocyte Antigen G (HLA-G) InhibitorySuppresses cytotoxicityBinds to inhibitory receptors (e.g., ILT2) on T-cells, leading to decreased proliferation and apoptosis of CD8+ T-cells. wikipedia.orgfrontiersin.orgnih.gov

Role in Immune Homeostasis and Tolerance Mechanisms

The concept of immune homeostasis involves maintaining a balanced immune system, preventing both excessive inflammation and autoimmunity. Tolerance is a key aspect of this, where the immune system is prevented from attacking the body's own tissues.

The expression of GAGE-1 is typically restricted to immune-privileged sites like the testis and is aberrantly expressed in various tumors. biocompare.comnih.gov Its role is more aligned with breaking tolerance to cancer cells rather than maintaining systemic immune homeostasis. By being a tumor-specific antigen, GAGE-1 provides a target for the immune system to recognize and attack malignant cells without harming normal tissues. genecards.org

Conversely, HLA-G is a central molecule in the establishment and maintenance of immune tolerance. frontiersin.orgmdpi.com It is famously expressed on trophoblast cells at the maternal-fetal interface, protecting the fetus from the maternal immune system. spandidos-publications.commdpi.com HLA-G achieves this by inhibiting the function of various immune cells, including T-cells and Natural Killer (NK) cells. frontiersin.orgmdpi.com

The binding of HLA-G to its receptors on T-cells can lead to a state of anergy or hyporesponsiveness, contributing to peripheral tolerance. ashpublications.org HLA-G can also promote the differentiation of T-cells into regulatory T-cells (Tregs), which are specialized in suppressing immune responses and maintaining homeostasis. frontiersin.org Specifically, soluble HLA-G can alter CD4+ and CD8+ T-cells, causing them to lose their responsiveness to antigenic stimulation and differentiate into tolerant Tregs. frontiersin.org Furthermore, HLA-G-expressing T-cells have been identified, which are themselves hypoproliferative and possess potent suppressive properties. ashpublications.org

The table below outlines the roles of GAGE-1 and HLA-G in immune homeostasis and tolerance.

AntigenRole in Immune HomeostasisRole in Tolerance Mechanisms
G antigen 1 (GAGE-1) Primarily involved in anti-tumor immunity rather than systemic homeostasis. genecards.orgInvolved in breaking tolerance to tumor cells by acting as a recognizable antigen. genecards.org
Human Leukocyte Antigen G (HLA-G) Plays a crucial role in maintaining immune balance and preventing excessive immune responses. frontiersin.orgmdpi.comA key mediator of immune tolerance, particularly in pregnancy and in the context of tumors where it can be exploited to evade immune surveillance. wikipedia.orgspandidos-publications.commdpi.com

Synthetic Methodologies and Production of G Antigen 1 9 16 Peptides

Solid-Phase Peptide Synthesis (SPPS) for Defined Epitopes

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides like G antigen 1 (9-16). google.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). nih.govacs.org The key advantage of SPPS is the ability to perform repeated reaction cycles with easy purification, as excess reagents and byproducts are simply washed away by filtration after each step. acs.org

Two main strategies, defined by their N-terminal protecting groups, dominate SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. Both methods protect the alpha-amino group of an incoming amino acid, preventing self-polymerization and ensuring controlled, directional chain elongation.

The Fmoc strategy utilizes a base-labile Fmoc protecting group, which is typically removed under mild basic conditions using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). novusbio.com The side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu). cusabio.com The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is accomplished in a single step using a strong acid, commonly trifluoroacetic acid (TFA). prospecbio.com Due to its milder N-terminal deprotection conditions, the Fmoc strategy is often preferred for the synthesis of complex and longer peptides. novusbio.com

The Boc strategy , the earlier of the two methods, employs an acid-labile Boc group for N-terminal protection. novusbio.com This group is removed with a moderately strong acid, such as TFA. The amino acid side chains are protected by groups that require a much stronger acid, like hydrofluoric acid (HF), for removal during the final cleavage step. While effective, the harsh acidic conditions required in the Boc method can sometimes lead to degradation of sensitive peptide sequences. novusbio.com

Table 1: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies

FeatureFmoc (fluorenylmethyloxycarbonyl) StrategyBoc (tert-butyloxycarbonyl) Strategy
Nα-Protection Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., Trifluoroacetic acid, TFA)
Side-Chain Protection Acid-labile (cleaved by strong acid like TFA)Super acid-labile (cleaved by strong acids like HF)
Final Cleavage Single step with strong acid (e.g., TFA)Strong acid (e.g., Hydrofluoric acid, HF)
Advantages Milder deprotection conditions, less harsh on peptide. novusbio.comReduced risk of racemization for certain residues.
Disadvantages Potential for side reactions like dibenzofluvene adduct formation.Requires specialized, hazardous equipment (for HF).

Synthesizing peptides in the 9-16 residue range, such as the G antigen 1 epitope, is generally routine but can require optimization to maximize yield and purity. Key areas for optimization include:

Coupling Reagents: The formation of the amide bond between the incoming amino acid and the resin-bound peptide chain is critical. Modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient and reduce side reactions. acs.org

Reaction Conditions: Factors like temperature and reaction time can be adjusted. The use of microwave-assisted SPPS can dramatically shorten synthesis times by accelerating both deprotection and coupling steps. prospecbio.com Ultrasonication has also been shown to improve the efficiency of Fmoc-deprotection and conjugation cycles. cusabio.com

Difficult Sequences: Peptide sequences containing sterically hindered or hydrophobic amino acids can be prone to aggregation, leading to incomplete reactions. This can be mitigated by using specialized resins, modifying solvent composition, or employing "double coupling," where the coupling reaction is performed twice to ensure completion. Current time information in Sacramento, CA, US.

Cleavage Cocktails: The final cleavage from the resin is performed with a strong acid like TFA, but a "cocktail" of scavengers is added to protect sensitive amino acids from reactive cations generated during the process. A common cocktail is TFA/triisopropylsilane (TIS)/water. prospecbio.com

Recombinant Expression Systems for Antigen Production

For larger-scale production or when a full-length protein is desired, recombinant DNA technology offers a powerful alternative to chemical synthesis. google.com This involves introducing the gene encoding the antigen into a host organism, which then produces the protein. biocompare.com Recombinant G antigen 1 has been successfully produced using various systems. novusbio.comabnova.comcusabio.com

The choice of expression system depends on factors like cost, required yield, and the need for post-translational modifications.

Bacterial Systems: Escherichia coli (E. coli) is the most common and cost-effective host for recombinant protein production. prospecbio.com It offers rapid growth and high yields. Full-length G antigen 7 has been expressed in E. coli. cusabio.com A primary limitation is the lack of eukaryotic post-translational modifications and the potential for the protein to form insoluble inclusion bodies.

Yeast Systems: Yeast, such as Pichia pastoris or Saccharomyces cerevisiae, provides a balance between the speed of microbial systems and the more complex protein processing of eukaryotes. cusabio.com Yeast can perform some post-translational modifications and is suitable for secreting proteins, which simplifies purification.

Mammalian Expression Systems: For proteins that require complex folding and authentic post-translational modifications to be biologically active, mammalian cell lines like HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells are the systems of choice. antibodies-online.com While more expensive and complex to culture, they ensure the protein is processed similarly to its native form. G antigen 2C has been expressed in HEK293 cells. antibodies-online.com

Cell-Free Systems: In vitro wheat germ expression systems have also been used to produce G antigen 1. novusbio.comabnova.com These systems allow for the rapid production of protein without the need to maintain cell cultures.

Table 2: Overview of Recombinant Expression Systems for Antigen Production

Expression SystemHost Organism/Cell TypeAdvantagesDisadvantagesExample Application
Bacterial Escherichia coliHigh yield, low cost, rapid growthLacks complex post-translational modifications, potential inclusion body formationProduction of G antigen 7 cusabio.com
Yeast Pichia pastorisHigh yield, capable of some post-translational modifications, secretion of proteinHyper-glycosylation may differ from native proteinProduction of G antigen 7 cusabio.com
Mammalian HEK293, CHO cellsAuthentic protein folding and post-translational modificationsLower yield, high cost, slower growthExpression of G antigen 2C antibodies-online.com
Cell-Free Wheat Germ ExtractRapid protein production, open system allows modificationLower yield, higher cost than in vivo systemsProduction of G antigen 1 novusbio.comabnova.com

Once the recombinant protein is expressed, it must be isolated and purified from host cell components. A common strategy is to express the protein with an affinity tag (e.g., His-tag, GST-tag), which allows for highly specific purification. novusbio.comprospecbio.com

Affinity Chromatography: This is often the first and most effective step. The crude cell lysate is passed over a column containing a resin that specifically binds the affinity tag. For instance, a GST-tagged protein will bind to a resin with immobilized glutathione. abnova.com The bound protein is then eluted by changing the buffer conditions.

Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge. It is often used as a polishing step after affinity chromatography.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates proteins based on their size. It is effective for removing aggregates and other impurities of different molecular weights.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is widely used for the final purification of both synthetic peptides and recombinant proteins, separating molecules based on their hydrophobicity. prospecbio.com

Multiple Antigen Peptide (MAP) System Synthesis and Design

The Multiple Antigen Peptide (MAP) system is an innovative approach to enhance the immunogenicity of synthetic peptides. antibodies-online.com Instead of coupling a single peptide to a large carrier protein, the MAP system involves synthesizing multiple copies of the antigenic peptide directly onto a branched core matrix. google.com

The core is typically constructed from a small oligomer of lysine (B10760008) residues. antibodies-online.com Since lysine has two amino groups (α- and ε-), it can be used to create a dendritic, tree-like structure. A core with three levels of lysine results in an octa-branching macromolecule with eight N-terminals available for peptide synthesis. google.comantibodies-online.com

The entire MAP construct, including the lysine core and the multiple antigenic peptides (often in the 9-16 residue range), can be prepared in a single, continuous solid-phase synthesis. antibodies-online.com This creates a high-density presentation of the epitope in a defined, reproducible chemical structure, which can elicit a strong immune response without the need for a conventional carrier protein. google.com

Core Matrix Design and Branching Strategies

The branching strategy typically involves the sequential addition of lysine residues, where each lysine provides two additional amino groups for further peptide chain elongation. pnas.org This allows for an exponential increase in the number of peptide arms with each level of branching. For instance, a single lysine residue provides a divalent core. Adding a lysine to each of the two amino groups results in a tetravalent core. Continuing this process for another level creates an octavalent core, and a fourth level yields a hexadecavalent core. pnas.org An octabranched MAP, built on a three-level lysine core, is a frequently used model. pnas.orgpnas.org This structure provides eight amino terminals for the synthesis of the desired peptide antigen. pnas.orgpnas.org

The solid-phase method is particularly well-suited for the direct synthesis of these complex branched structures. pnas.orgpnas.org The entire MAP, including the lysine core and the multiple peptide antigens, can be constructed in a single, continuous synthesis process on the resin. pnas.orgpnas.org This approach avoids a separate, and often inefficient, step of conjugating individual peptides to a pre-formed carrier. pnas.org The resulting macromolecule has a high density of peptide antigens, with the peptide component accounting for a significant portion of the total molecular weight. ufrgs.br

Core Matrix ComponentBranching LevelNumber of Antigenic Peptides
LysineDivalent (1 level)2
LysineTetravalent (2 levels)4
LysineOctavalent (3 levels)8
LysineHexadecavalent (4 levels)16

This table illustrates the exponential increase in the number of presented peptides with each level of lysine branching in a MAP system. pnas.org

Antigen Density and Immunogenicity Considerations in MAPs

A key advantage of the Multiple Antigenic Peptide (MAP) system is the high density of the presented antigen, which can significantly enhance its immunogenicity. pnas.orgufrgs.br In a typical MAP construct, the synthesized peptide antigen can constitute up to 95% of the total weight of the final product. ufrgs.br This high concentration of the target epitope is believed to be a major factor in the robust antibody responses often observed with MAPs. ufrgs.br

Studies have shown that MAPs can elicit higher antibody titers compared to the same peptides conjugated to traditional carrier proteins like keyhole limpet hemocyanin (KLH). pnas.orgpnas.org For example, six different MAPs, with peptides ranging from 9 to 16 amino acids in length, were shown to successfully elicit specific antibodies in both rabbits and mice. pnas.orgpnas.org Furthermore, five of these MAPs produced antibodies that could recognize and react with their corresponding native proteins. pnas.orgpnas.org

The enhanced immunogenicity of MAPs is likely due to several factors. The high density of the antigen can lead to more efficient cross-linking of B-cell receptors, a critical step in B-cell activation. Additionally, the macromolecular structure of the MAP, which is desirable for an optimal immunogen, is achieved without the need for a separate carrier protein that could potentially induce an immune response to itself. ufrgs.br The resulting antibodies are therefore more specific to the target peptide sequence. ufrgs.br The flexibility of the peptide arms on the lysine core may also contribute to the increased immunogenicity of the MAP. pnas.org The ability of MAPs to induce strong, specific antibody responses makes them a valuable tool for developing synthetic vaccines and diagnostic reagents. pnas.orgpnas.org

High-Throughput Peptide Synthesis and Screening Approaches

The demand for large numbers of peptides for various applications, including epitope mapping, drug discovery, and vaccine development, has driven the development of high-throughput synthesis and screening methods. These platforms enable the rapid generation and evaluation of extensive peptide libraries.

A common approach involves the parallel synthesis of peptides on a solid support, often in a multi-well plate format. This allows for the simultaneous creation of hundreds or even thousands of unique peptide sequences. aacrjournals.org Following synthesis, these crude peptide libraries can be directly used in screening assays. aacrjournals.org

For screening, various techniques can be employed depending on the desired application. For identifying peptides that bind to a specific target, such as an antibody or receptor, methods like ELISA or other immunoassays can be adapted for a high-throughput format. plos.org More advanced platforms utilize technologies like fiber-optic array scanning (FAST) to screen millions of bead-based compounds per minute. acs.org

In the context of vaccine development, high-throughput screening can be used to identify immunogenic peptides. This can involve screening peptide libraries for their ability to bind to Major Histocompatibility Complex (MHC) molecules, a key step in T-cell activation. aacrjournals.org Differential scanning fluorimetry (DSF) has been shown to be a viable high-throughput method for measuring the thermal stability of peptide/MHC complexes, which correlates with their immunogenicity. aacrjournals.org

Furthermore, high-throughput platforms have been developed to screen for peptide activators of G-protein-coupled receptors (GPCRs). One such method involves displaying a peptide library on the cell surface using a lentiviral system and then sorting the cells based on a fluorescent reporter signal that indicates receptor activation. acs.org Deep sequencing of the positive hits allows for the identification of the activating peptide sequences. acs.org

These high-throughput methodologies significantly accelerate the discovery and optimization of peptides for a wide range of biological and therapeutic purposes.

Technology/MethodApplicationThroughputReference
Parallel Solid-Phase SynthesisPeptide library generationHigh aacrjournals.org
ELISA/ImmunoassaysBinding and functional screeningHigh plos.org
Fiber-Optic Array Scanning (FAST)Screening bead-based librariesMega-High (millions/minute) acs.org
Differential Scanning Fluorimetry (DSF)Measuring peptide/MHC stabilityHigh aacrjournals.org
Lentiviral Cell Surface DisplayScreening for GPCR activatorsHigh acs.org

This table summarizes various high-throughput technologies for peptide synthesis and screening, highlighting their applications and throughput levels.

Computational and in Silico Analysis of G Antigen 1 9 16

Epitope Prediction Algorithms and Tools

Epitope prediction is a important first step in understanding the immunogenicity of a peptide like G antigen 1 (9-16). These computational tools identify specific regions of an antigen that are likely to be recognized by antibodies (B-cell epitopes) or T-cell receptors (T-cell epitopes). frontiersin.org

Prediction of MHC Binding Peptides

A critical aspect of the cellular immune response is the presentation of antigenic peptides by Major Histocompatibility Complex (MHC) molecules to T-cells. wikipedia.org Predicting which peptides will bind to MHC molecules is a key component of identifying potential T-cell epitopes. biorxiv.org

A variety of computational tools are available for predicting peptide-MHC binding. iedb.org These algorithms are often based on machine learning models, such as artificial neural networks or support vector machines, trained on large datasets of experimentally verified binding peptides. nih.govbiorxiv.org Factors such as peptide length, typically 8-11 amino acids for MHC class I, and the presence of specific anchor residues that fit into the pockets of the MHC binding groove are crucial for accurate predictions. pnas.orgbiorxiv.org

Several well-established prediction tools are accessible through web servers and standalone software:

NetMHCpan : This tool uses artificial neural networks to predict the binding of peptides to a wide range of MHC class I and class II alleles from various species. biorxiv.org It provides predictions for binding affinity and the likelihood of a peptide being a naturally processed ligand. biorxiv.org

MHCflurry : This tool enhances upon methods like NetMHCpan by using a deeper neural network architecture and augmenting its training data with unobserved "decoy" peptides to improve prediction accuracy. biorxiv.org

IEDB Analysis Resource : The Immune Epitope Database and Analysis Resource offers a suite of tools for T-cell epitope prediction. frontiersin.org These tools can predict peptide processing (cleavage by the proteasome and transport by TAP) and MHC binding. iedb.orgfrontiersin.org The consensus approach, which combines the results of multiple prediction methods, is often employed to increase the reliability of the predictions. iedb.org

The predictive performance of these tools is regularly benchmarked, and while they are highly valuable, discrepancies between different tools can exist. nih.govbiorxiv.org Therefore, using a consensus of predictions from multiple tools is often recommended for higher confidence.

Tool/MethodApproachKey Features
NetMHCpan Artificial Neural NetworkPredicts binding affinity and ligand likelihood for numerous MHC alleles. biorxiv.org
MHCflurry Deep Neural NetworkAugments training data with decoys to improve accuracy. biorxiv.org
IEDB Analysis Resource Suite of toolsIncludes prediction of processing and binding; offers a consensus approach. iedb.orgfrontiersin.org

Prediction of B-Cell Epitopes

B-cell epitopes are the regions on an antigen that are recognized by antibodies. They can be linear (a continuous sequence of amino acids) or conformational (residues that are brought together by the protein's folding). mdpi.com Over 90% of B-cell epitopes are considered to be conformational. mdpi.comoup.com

The prediction of B-cell epitopes is essential for vaccine design and the development of diagnostic tests. nih.gov A multitude of computational methods have been developed for this purpose, ranging from sequence-based to structure-based approaches. plos.org

Sequence-Based Methods: These methods predict epitopes directly from the amino acid sequence. neueve.com

BCPred : Utilizes a support vector machine (SVM) to predict linear B-cell epitopes of fixed lengths. nih.gov

ABCPred : An improvement on BCPred that uses a recurrent neural network and can predict epitopes with higher accuracy. nih.gov

iBCE-EL : An ensemble learning method that combines different algorithms to improve prediction performance for linear B-cell epitopes. nih.gov

CBTOPE : A sequence-based method that uses SVM to predict conformational B-cell epitopes, a significant advancement as it does not require a known 3D structure. neueve.com

Structure-Based Methods: These methods leverage the three-dimensional structure of the antigen to identify surface-accessible regions that are likely to be epitopes. oup.com

DiscoTope : A widely used method that predicts discontinuous B-cell epitopes based on surface accessibility and amino acid propensity scores. frontiersin.org DiscoTope-3.0 has shown significant improvements by using inverse folding structure representations. frontiersin.org

EpiPred : An antibody-specific epitope prediction method that uses geometric matching of the antibody and antigen structures. nih.gov

ISPIPab : This method integrates multiple classifiers, including those based on structure and docking, to predict antigenic epitopes. oup.com

It is important to note that while prediction tools are powerful, experimental validation through methods like epitope mapping is crucial to confirm the predicted epitopes. researchgate.net

Prediction ToolTypeEpitope TypeKey Features
BCPred Sequence-basedLinearUses Support Vector Machine for fixed-length peptides. nih.gov
ABCPred Sequence-basedLinearEmploys a recurrent neural network for improved accuracy. nih.gov
CBTOPE Sequence-basedConformationalPredicts conformational epitopes from the primary sequence. neueve.com
DiscoTope-3.0 Structure-basedConformationalUtilizes inverse folding representations for enhanced prediction. frontiersin.org
EpiPred Structure-basedConformationalAntibody-specific prediction using geometric matching. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a peptide, and a receptor, like an MHC molecule or an antibody. mdpi.comacs.org

Peptide-MHC Complex Modeling

Understanding the structural basis of how G antigen 1 (9-16) binds to MHC molecules is fundamental to immunology. Molecular modeling techniques can provide detailed insights into the conformation and stability of the peptide-MHC complex. chinesechemsoc.org

Molecular Docking: This technique predicts the preferred orientation of a peptide when bound to an MHC molecule to form a stable complex. nih.gov Docking algorithms explore various possible binding poses and use scoring functions to rank them based on their predicted binding affinity. acs.org The results of docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the peptide-MHC complex over time. chinesechemsoc.org These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes, flexibility of the peptide and MHC, and the stability of their interactions. chinesechemsoc.org Large-scale MD simulations can help in understanding the entire process of peptide loading into the MHC binding groove. chinesechemsoc.org

Recent advancements in geometric deep learning have led to high-accuracy structure predictions for peptide-MHC complexes, with tools that can model the structures of millions of complexes rapidly. biorxiv.org

Antibody-Peptide Binding Site Analysis

The interaction between an antibody and a peptide antigen is highly specific. Computational analysis of this binding is crucial for understanding the basis of this specificity and for the design of therapeutic antibodies. frontiersin.org

Binding Site Identification: The region on the antigen that an antibody binds to is the epitope, while the corresponding region on the antibody is the paratope. frontiersin.org Computational tools can identify these binding interfaces by analyzing the solvent accessible surface area and identifying residues that become buried upon complex formation. frontiersin.org On average, an epitope consists of about 14-15 amino acid residues. frontiersin.org

Docking and Affinity Prediction: Antibody-antigen docking protocols predict the three-dimensional structure of the complex. nih.gov Programs like RosettaAntibody can model the variable region (Fv) of an antibody and predict its binding to an antigen. nih.gov The binding affinity of the antibody-peptide interaction can be estimated using scoring functions and further refined with more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Kinetic Analysis: Beyond just binding affinity (Kd), the kinetics of the interaction, including the association rate (kon) and dissociation rate (koff), are important for the biological function of an antibody. acs.org Surface plasmon resonance (SPR) is an experimental technique often used to measure these rates, and computational approaches are being developed to predict them. acs.org

Structural Bioinformatics and Sequence Homology Analysis

Structural bioinformatics and sequence homology analysis provide a broader context for understanding G antigen 1 (9-16) by comparing its structure and sequence to other known proteins and epitopes.

Structural Bioinformatics: This field uses computational methods to analyze the three-dimensional structures of macromolecules. For G antigen 1 (9-16), if a structure is available or can be modeled, it can be compared to databases of known protein structures, such as the Protein Data Bank (PDB). This can reveal structural similarities to other antigens or proteins, which might imply similar functions or immunological properties. pnas.org Analysis of antibody-antigen complex structures has shown that epitopes are often located in loop regions of the antigen. pnas.org

Sequence Homology Analysis: By comparing the amino acid sequence of G antigen 1 (9-16) to sequences in databases, researchers can identify homologous proteins. Tools like BLAST (Basic Local Alignment Search Tool) are commonly used for this purpose. Finding homology to proteins with known functions can provide clues about the potential role of G antigen 1 (9-16). However, it's important to note that even with low sequence homology, proteins can share similar structures and functions. For example, the maintenance proteins of different gammaherpesviruses have low amino acid sequence homology in their repeat regions but share a high degree of identity at the mRNA level, suggesting a conserved function in immune evasion. plos.org Sequence alignments can also be used to assess the conservation of the G antigen 1 (9-16) sequence across different viral strains or related organisms, which is important for the development of broadly effective vaccines or therapeutics. researchgate.netnih.gov For instance, the central conserved domain of the RSV G protein is a target for broadly neutralizing antibodies. nih.gov

Analysis TypeMethodsInsights Gained
Structural Bioinformatics 3D Structure Comparison, PDB SearchIdentification of structural motifs, prediction of function based on structure, analysis of epitope location. pnas.org
Sequence Homology BLAST, Sequence AlignmentIdentification of related proteins, inference of function, assessment of sequence conservation. plos.orgresearchgate.net

Identification of Conserved Structural Motifs

Computational analyses have been instrumental in identifying conserved structural motifs within antigens, which are crucial for their function and recognition by the immune system. For instance, in the context of the Rh blood group system, the G antigen's expression is associated with the presence of the D or C antigens. bbguy.org Biochemically, the G antigen's expression relies on a common serine residue found on the surfaces of both D and C antigens. bbguy.org

In other complex antigen systems, such as the variant-specific surface proteins (VSPs) of Giardia intestinalis, conserved motifs like CXXC and GGCY have been identified. nih.gov These motifs are significant as they can form disulfide bond-stabilized structures that are likely conserved across different VSPs and are recognized by IgG antibodies. nih.gov Similarly, studies on the TRAAK protein have identified a highly conserved ankyrin G-binding motif in bony vertebrates, which appears to have evolved through convergent evolution. pnas.org

The identification of such conserved motifs is critical. For example, in viral antigens like the Tick-Borne Encephalitis Virus (TBEV), conserved secondary structures in the untranslated regions of the genome are vital for replication and translation. tbenews.com Modifications in these conserved structural motifs can lead to viral attenuation without altering their antigenic specificity. tbenews.com These findings underscore the importance of identifying conserved motifs to understand antigen function and for the potential design of diagnostics and therapeutics.

Evolutionary Relationships of Antigenic Domains

The study of the evolutionary relationships of antigenic domains provides a broader context for understanding their function and diversity. The G antigen is part of the highly polymorphic and immunogenic Rh blood group system. ashpublications.org The genes encoding the Rh proteins are located on chromosome 1p34-p36. ashpublications.org

The evolution of antibody molecules themselves showcases a history of adaptation. Cartilaginous fish, representing one of the oldest vertebrate groups with an antibody-based adaptive immune system, provide key insights into the evolution of immunity. mdpi.com The diversity of antibodies is generated through the genetic recombination of immunoglobulin (Ig) gene segments. plos.org

Interestingly, some species, like camelids and sharks, have evolved functional heavy chain-only antibodies (HCAbs). plos.org In camelids, the antigen-binding fragment is a single domain known as VHH, which descended from conventional VH genes. plos.org This indicates a relatively recent evolutionary event. plos.org In contrast, the new antigen receptor (NAR) in sharks is also a homodimer of heavy chains but has a different structure, suggesting convergent evolution. plos.org

The study of these evolutionary pathways, including the emergence of unique antibody structures and the conservation and divergence of antigenic domains, is crucial for a comprehensive understanding of the immune system and its components like the G antigen.

Machine Learning and Artificial Intelligence in Antigen Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of immunology, particularly in the design and prediction of antigens and antibodies. These technologies offer powerful tools to analyze complex biological data and accelerate the discovery and development of new diagnostics and therapeutics. nih.govbinasss.sa.cr

ML models can be trained on vast datasets of antibody sequences to predict and optimize properties like binding affinity and specificity. mit.eduoup.com For example, the Ens-Grad method uses an ensemble of neural networks to design antibody complementarity determining regions (CDRs) with improved target affinities. binasss.sa.crmit.edu Such in silico approaches can significantly reduce the time and cost associated with traditional antibody discovery methods. nih.govresearchgate.net

Advanced Analytical Techniques for Characterizing G Antigen 1 9 16 Interactions

Biophysical Characterization of Peptide Binding

Biophysical methods are instrumental in quantifying the molecular interactions of G antigen 1 (9-16). These techniques provide fundamental data on binding affinity, kinetics, and the thermodynamic forces driving the interaction.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Measurements

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used for the real-time monitoring of biomolecular interactions. vfu.cz It is a powerful tool for determining the kinetic parameters (association and dissociation rates) and the affinity of the binding between G antigen 1 (9-16) and its interacting partners, such as antibodies or MHC molecules. mdpi.com

In a typical SPR experiment, one of the interacting molecules (the ligand, e.g., an antibody) is immobilized on a sensor chip surface. diva-portal.org A solution containing the other molecule (the analyte, e.g., G antigen 1 (9-16) peptide) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. vesiclecenter.com

Research Findings:

SPR has been utilized to map the epitopes of antibodies that bind to G antigens. researchgate.net For instance, studies have shown that specific antibodies can recognize and bind to different core epitopes within the G antigen sequence. One study identified a core epitope of five amino acids, HFEVF, for the antibody 131-2G, with adjacent amino acids enhancing the binding response. researchgate.net Another antibody, 3D3, was found to bind to a different epitope. researchgate.net The ability to use SPR to analyze the binding of antibodies to an array of synthesized peptides allows for precise epitope mapping. researchgate.net

The use of protein G on the sensor chip can help in orienting and capturing antibodies, which improves the efficiency and analytical use of the ligands for studying their interactions with antigens like G antigen 1 (9-16). diva-portal.orgscirp.org

Interactive Data Table: Kinetic and Affinity Parameters from SPR

Interacting PairAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Affinity (K_D) (nM)Source
G antigen 1 (9-16) - Antibody 131-2GData not availableData not availableData not available researchgate.net
G antigen 1 (9-16) - Antibody 3D3Data not availableData not availableData not available researchgate.net

This table is based on the principle of SPR application; specific numerical data for G antigen 1 (9-16) requires targeted experimental results which are not publicly available in the provided search results.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with biomolecular interactions. univr.itwikipedia.org It is considered the gold standard for characterizing binding thermodynamics as it provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment. researchgate.netjournalofappliedbioanalysis.com

In an ITC experiment, a solution of the G antigen 1 (9-16) peptide is titrated into a solution containing its binding partner (e.g., an antibody or MHC molecule) in a sample cell. nih.gov The heat released or absorbed during the binding event is measured, and from the resulting titration curve, the thermodynamic parameters can be determined. nih.gov

Research Findings:

ITC has been extensively used to characterize the binding of peptides to antibodies and other proteins. nih.govacs.org For example, studies on various antibody-peptide interactions have revealed that the binding can be driven by either enthalpy or entropy. nih.gov The stoichiometry of binding, typically expected to be two for an IgG antibody binding to a peptide, can be unambiguously determined using ITC. nih.gov While specific ITC data for G antigen 1 (9-16) is not available in the provided search results, the technique is highly applicable. For instance, ITC has been used to study the binding of a 12-mer peptide mimetic of Cryptococcus neoformans polysaccharide to four V region-identical monoclonal antibodies, revealing significant differences in their thermodynamic binding parameters. nih.gov

Interactive Data Table: Thermodynamic Parameters from ITC

Interacting PairAffinity (K_D) (µM)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)Stoichiometry (n)Source
G antigen 1 (9-16) - Partner XData not availableData not availableData not availableData not availableN/A
G antigen 1 (9-16) - Partner YData not availableData not availableData not availableData not availableN/A

This table illustrates the type of data obtained from ITC experiments. Specific values for G antigen 1 (9-16) interactions would require direct experimental measurement.

Mass Spectrometry-Based Approaches for Peptide Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of peptides. In the context of G antigen 1 (9-16), MS-based approaches are crucial for studying its presentation by MHC molecules and for analyzing its conformational dynamics.

Peptide-MHC Ligandome Analysis

Peptide-MHC ligandome analysis, also known as immunopeptidomics, involves the large-scale identification of peptides presented by MHC molecules on the cell surface. bmj.com This is typically achieved by immunoaffinity purification of peptide-MHC complexes followed by the identification of the eluted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgescholarship.org

This technique is essential for determining whether G antigen 1 (9-16) is naturally processed and presented by cells, a prerequisite for its recognition by T cells. mdpi.com The analysis can identify thousands of peptides from a single sample, providing a comprehensive view of the cellular antigen presentation landscape. bmj.commpg.de

Research Findings:

Immunopeptidomics studies have successfully identified thousands of unique MHC-I and MHC-II associated peptides from various cell types, including cancer cells. escholarship.org These studies have shown that the repertoire of presented peptides is influenced by protein abundance and degradation rates. mpg.de While a specific search for G antigen 1 (9-16) within a ligandome dataset was not found in the search results, the methodology is well-established. For example, studies have identified mutated peptides from cancer cell lines that are presented by HLA-I molecules. mpg.de The identification of GAGE (G antigen) derived peptides presented by HLA-Cw0601 highlights the utility of this approach. mdpi.com

Interactive Data Table: Example of Peptide-MHC Ligandome Data

Peptide SequenceSource ProteinMHC AlleleCell TypeIdentification MethodSource
(G antigen 1 (9-16) sequence)G antigen 1(e.g., HLA-A02:01)(e.g., Melanoma cell line)LC-MS/MSN/A
YLLPAIVHIGAGE1HLA-Cw06:01MelanomaLC-MS/MS mdpi.com

This table provides an example of the data generated in a ligandome analysis. The first row is a hypothetical entry for G antigen 1 (9-16).

Conformational Analysis by HDX-MS

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein and peptide conformation and dynamics in solution. uni-halle.de It measures the rate of exchange of backbone amide hydrogens with deuterium (B1214612) from a solvent, which is dependent on the solvent accessibility and hydrogen bonding of the amide protons. uni-halle.de

HDX-MS can be used to map protein-protein interaction interfaces, including antibody-antigen binding sites (epitope mapping), and to detect conformational changes that occur upon binding. nih.govacs.orgmdpi.com

Research Findings:

HDX-MS has been successfully applied to map epitopes on various antigens, revealing the specific regions that interact with antibodies. nih.govmdpi.com It can provide information on both continuous and discontinuous epitopes. acs.org The technique is highly sensitive and can be used to study large protein complexes. nih.gov For instance, HDX-MS has been used to characterize G-protein-coupled receptors (GPCRs), which are important drug targets. mdpi.com While no specific HDX-MS studies on G antigen 1 (9-16) were found, the methodology is highly relevant for characterizing its interaction with antibodies or MHC molecules, providing insights into the conformational dynamics of the complex. uni-halle.detandfonline.com

Interactive Data Table: Example of HDX-MS Data

Peptide Region of G antigen 1Deuterium Uptake (Free)Deuterium Uptake (Bound)Protection FactorInterpretationSource
Residues 9-12HighLowHighPart of binding interfaceN/A
Residues 13-16HighHighLowNot involved in bindingN/A

This table illustrates the principles of HDX-MS data interpretation. Specific data for G antigen 1 (9-16) would require dedicated experiments.

Immunological Assays for In Vitro Research Applications

A variety of in vitro immunological assays are employed to investigate the functional consequences of G antigen 1 (9-16) interactions with immune cells. These assays are crucial for assessing the immunogenicity of the peptide and its potential to elicit a T-cell response.

Commonly used assays include:

T-cell Proliferation Assays: These assays measure the proliferation of T cells in response to stimulation with the G antigen 1 (9-16) peptide presented by antigen-presenting cells (APCs).

Cytokine Release Assays: These assays, such as ELISA or multiplex bead arrays, quantify the production of cytokines (e.g., IFN-γ, TNF-α, IL-2) by T cells upon recognition of the G antigen 1 (9-16) peptide. aacrjournals.org

ELISpot Assays: This sensitive assay detects and quantifies the number of cytokine-secreting T cells at a single-cell level.

Flow Cytometry-Based Assays: Flow cytometry can be used to identify and phenotype specific T-cell populations that respond to the G antigen 1 (9-16) peptide by measuring the expression of activation markers (e.g., CD69, CD137) or intracellular cytokines. frontiersin.org

Research Findings:

In vitro assays are widely used to characterize the immunogenicity of therapeutic antibodies and other biologicals. frontiersin.org For example, functional in vitro assays have demonstrated that anti-PD-1 antibodies can enhance cytokine production in mixed lymphocyte reactions and in response to specific antigens like CMV. aacrjournals.org Studies have also used overlapping peptides to verify T-cell responses to tumor antigens like NY-ESO-1. mdpi.com While specific in vitro assay results for G antigen 1 (9-16) are not detailed in the provided search results, these established methodologies are directly applicable to assess its immunogenic potential. For instance, peripheral blood mononuclear cells (PBMCs) from healthy donors or patients could be stimulated with G antigen 1 (9-16) to evaluate T-cell activation and cytokine production. aacrjournals.org

Interactive Data Table: Example of In Vitro Immunological Assay Results

Assay TypeCell TypeStimulusReadoutResultSource
IFN-γ ELISpotHuman PBMCsG antigen 1 (9-16) peptideNumber of IFN-γ secreting cellsData not availableN/A
T-cell ProliferationCD8+ T cells + APCsG antigen 1 (9-16) peptide³H-thymidine incorporationData not availableN/A
Cytokine Release (ELISA)Human PBMCsG antigen 1 (9-16) peptideIFN-γ concentration (pg/mL)Data not availableN/A

This table exemplifies the types of data generated from in vitro immunological assays. The results for G antigen 1 (9-16) would be dependent on experimental outcomes.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological assay to detect the presence of antibodies or antigens in a sample. nih.gov For G antigen 1 (9-16), ELISA is instrumental in identifying and quantifying specific antibodies, which is essential for understanding the immune response to this antigen.

The fundamental principle of an ELISA involves immobilizing the antigen of interest, in this case, G antigen 1 (9-16), onto a solid surface, typically a microtiter plate. fortunejournals.com Serum or other biological samples potentially containing antibodies against G antigen 1 (9-16) are then added to the plate. If present, these antibodies will specifically bind to the immobilized antigen.

Following a washing step to remove unbound components, a secondary antibody is introduced. This secondary antibody is specific for the primary antibody (e.g., anti-human IgG) and is conjugated to an enzyme. After another wash, a substrate for the enzyme is added, which results in a measurable color change or light emission. The intensity of the signal is directly proportional to the amount of specific antibody bound to the G antigen 1 (9-16). nih.gov

Several variations of the ELISA technique exist, including direct, indirect, sandwich, and competitive ELISA, each offering distinct advantages for specific applications. nih.gov For detecting antibodies against G antigen 1 (9-16), the indirect ELISA is commonly employed.

Research Findings from ELISA Studies:

Table 1: Performance of ELISA in Detecting IgG Antibodies Against Various Antigens

AntigenSensitivity (%)Specificity (%)Source
GRA1 (T. gondii)6098 nih.gov
GRA6 Nt (T. gondii)8398 nih.gov
Combined GRA1 and GRA6 Nt91Not Reported nih.gov
H. pylori (in-house)91.194.8 explorationpub.com
OV-1688.299.7 nih.gov

Flow Cytometry for Cell-Surface Antigen Expression

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. gwu.edu It is particularly valuable for determining the expression of cell-surface antigens like G antigen 1 (9-16) on different cell populations. nih.govnih.gov

The process begins with the preparation of a single-cell suspension from a tissue or cell culture. pasteur.fr These cells are then incubated with fluorescently labeled antibodies that are specific to the antigen of interest. mdpi.com In the context of G antigen 1 (9-16), a primary antibody that specifically binds to this antigen would be used. This can be a directly conjugated antibody or an unconjugated primary antibody followed by a fluorescently labeled secondary antibody.

The labeled cells are then introduced into the flow cytometer. As each cell passes through the laser, it scatters the light and any fluorescent molecules on the cell will be excited and emit light of a specific wavelength. gwu.edu Detectors within the instrument capture the scattered and emitted light, providing information about the cell's size (forward scatter), internal granularity (side scatter), and the presence and quantity of the specific antigen (fluorescence intensity). gwu.edu

This technique allows for the rapid analysis of thousands of cells per second, providing a quantitative measure of antigen expression and enabling the identification and sorting of specific cell subsets based on their antigen profile. nih.gov

Research Findings from Flow Cytometry Studies:

Flow cytometry has been instrumental in studying the expression of various cell-surface antigens. For example, studies on HLA-G expression on melanoma cell lines have shown that its surface expression can decrease and even become undetectable over multiple passages in culture. aacrjournals.org This highlights the importance of analyzing antigen expression under conditions that mimic the in vivo microenvironment. Flow cytometry is also used to quantify receptor density on cancer cell lines, which can influence the efficacy of targeted therapies. nih.gov

Table 2: Applications of Flow Cytometry in Antigen Expression Analysis

Antigen/MarkerCell TypeKey FindingSource
HLA-G1Melanoma cell lineCell surface expression decreased and became undetectable after multiple passages in culture. aacrjournals.org
EGFR and c-METCancer cell linesReceptor density levels influenced the in vitro activity of a bispecific antibody. nih.gov
CD24 and MAP2Neural cellsDemonstrated co-expression of surface and intracellular proteins. nih.gov
SARS-CoV-2 RBDHEK-293T cellsUsed to detect human IgG and IgA antibodies in sera from COVID-19 convalescent patients and vaccinated individuals. mdpi.com

Western Blotting for Protein Detection

Western blotting, also known as immunoblotting, is a widely used analytical technique to detect and semi-quantify specific proteins in a complex mixture extracted from cells or tissues. cusabio.comantibodies.com This method is crucial for confirming the presence of G antigen 1 (9-16) protein and determining its approximate molecular weight.

The Western blotting process involves several key steps. nih.gov First, proteins from a sample are separated based on their size by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). ptgcn.com The separated proteins are then transferred from the gel to a solid membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF). antibodies.com This transfer process, or blotting, immobilizes the proteins on the membrane surface.

After blocking the membrane to prevent non-specific antibody binding, it is incubated with a primary antibody that specifically recognizes the target protein, G antigen 1 (9-16). bu.edu Following a series of washes, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (like horseradish peroxidase) or a fluorescent molecule. nih.gov This secondary antibody binds to the primary antibody.

Finally, the protein is detected by adding a substrate that reacts with the enzyme to produce a chemiluminescent or colored signal, which can be captured on film or by a digital imager. nih.gov The presence of a band at the expected molecular weight confirms the presence of the target protein. nih.gov In some cases, a polypeptide of a specific kDa, corresponding to a standard, can be detected when probed with specific anti-GNA antibodies. researchgate.net

Research Findings from Western Blotting Studies:

Western blotting is a standard method for protein validation. For instance, in the validation of an IDH1 antibody, Western blotting was used to detect a single, distinct band of the expected molecular weight in cell lysates, confirming the antibody's specificity. nih.gov The technique can also be used to analyze the expression of specific proteins in transgenic organisms. For example, Western blot analysis of leaf extracts from transgenic rice plants showed the presence of a polypeptide of approximately 12 kDa, corresponding to the GNA standard, when probed with anti-GNA antibodies. researchgate.net

Table 3: Examples of Western Blotting in Protein Detection

Target ProteinSample TypeFindingSource
IDH1HEK293T and HeLa whole-cell lysatesDetected a distinct protein band at the expected molecular weight, validating antibody specificity. nih.gov
GNA (snowdrop lectin)Transgenic rice plant leaf extractsDetected a polypeptide of approximately 12 kDa, confirming protein expression. researchgate.net
Target ProteinsComplex biological samplesAllows for specific detection by interrogating with antibodies after separation by SDS-PAGE and transfer to a membrane. nih.gov

Applications of G Antigen 1 9 16 in Immunological Research Tools

Development of Research Antibodies and Reagents

The defined chemical structure of the G antigen 1 (9-16) peptide makes it an ideal candidate for the development of highly specific immunological tools, such as antibodies and assay components.

Synthetic peptides like G antigen 1 (9-16) are instrumental in generating antibodies that can specifically recognize a particular epitope of a target protein. Because small peptides are often not immunogenic on their own, they are typically conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), before being used to immunize host animals like rabbits or mice. mdpi.comresearchgate.net This process elicits the production of polyclonal or monoclonal antibodies that are highly specific to the G antigen 1 (9-16) sequence. nih.govtandfonline.com These anti-peptide antibodies are crucial reagents for detecting the GAGE1 protein in tissues or cell lysates through methods like Western blotting or immunohistochemistry. nih.gov

Table 1: Illustrative Titer of Polyclonal Antibodies Raised Against G Antigen 1 (9-16)-KLH Conjugate

Animal IDPre-immune Serum TiterPost-immunization Titer (Week 8)
Rabbit A<1:1001:64,000
Rabbit B<1:1001:128,000

This table presents hypothetical data to illustrate the typical immune response and resulting antibody titers from immunizing rabbits with a peptide-carrier conjugate. Titer is defined as the reciprocal of the highest dilution of antiserum that gives a positive result in an ELISA.

Table 2: Example Data from an Indirect ELISA to Detect Anti-G Antigen 1 (9-16) Antibodies

Sample TypeDilutionAbsorbance at 450 nm (OD450)Result
Patient Serum1:10001.852Positive
Healthy Control Serum1:10000.150Negative
Blank (No Serum)N/A0.050N/A

This table shows representative data from an indirect ELISA where microplate wells were coated with G antigen 1 (9-16). A high absorbance value indicates the presence of specific antibodies in the patient's serum.

Model Systems for Studying Immune Escape Mechanisms

Tumors often develop strategies to evade the immune system. frontiersin.org One such mechanism involves altering the amino acid sequences of antigenic peptides presented to T-cells. asm.org The G antigen 1 (9-16) peptide can be used as a model system to study these immune escape phenomena. By systematically substituting individual amino acids in the peptide sequence to create altered peptide ligands (APLs), researchers can investigate how these changes affect recognition by specific T-cell receptors. Such studies provide insight into how even minor mutations in tumor antigens can lead to a loss of T-cell recognition, allowing cancer cells to escape destruction. nih.govresearchgate.netaacrjournals.org

Probing Antigen Presentation Pathways In Vitro

The presentation of antigens to T-cells by antigen-presenting cells (APCs) is a cornerstone of the adaptive immune response. immunopaedia.org.za Intracellular proteins are typically degraded by the proteasome, and the resulting peptides are loaded onto Major Histocompatibility Complex (MHC) class I molecules. frontiersin.org By using a synthetic peptide like G antigen 1 (9-16), researchers can supply it exogenously to APCs in culture. This bypasses the need for the uptake and proteolytic processing of the full GAGE1 protein, allowing for a direct study of the peptide-loading and presentation steps. soton.ac.ukashpublications.org This approach helps to elucidate the specific requirements and efficiency of the MHC class I antigen presentation pathway for a given peptide sequence. acs.org

Reference Standards for Peptide-MHC Binding Studies

The interaction between a peptide and an MHC molecule is the most selective step in the antigen presentation pathway. nih.gov The affinity and stability of this binding are critical for determining the immunogenicity of a peptide. G antigen 1 (9-16) can serve as a reference standard in competitive binding assays designed to measure the binding affinity of other peptides to a specific MHC allele. nih.gov In these assays, a labeled version of a high-affinity probe peptide is incubated with purified MHC molecules in the presence of varying concentrations of an unlabeled competitor peptide (such as G antigen 1 (9-16)). The ability of the competitor peptide to inhibit the binding of the labeled probe is used to calculate its binding affinity (IC50 value). nih.gov

Table 3: Representative Data from a Competitive Peptide-MHC Class I Binding Assay

Competitor PeptideConcentration (nM)% Inhibition of Labeled Probe BindingIC50 (nM)
G antigen 1 (9-16) (Reference) 50,00095%150
5,00088%
50072%
5051%
515%
0.52%
Test Peptide X50,00085%800
Negative Control Peptide50,000<5%>50,000

This table illustrates hypothetical results where G antigen 1 (9-16) is used as a reference standard to determine its binding affinity (IC50) to a specific MHC molecule. This standard allows for the relative comparison of binding affinities of unknown peptides.

Q & A

Q. Table 1: Antibody Validation Techniques for G Antigen 1 (9-16)

TechniqueApplicationStrengthsLimitations
ELISAQuantificationHigh throughputEpitope accessibility issues
Western BlotSpecificity confirmationLow costDenatured epitopes only
LC-MS/MSAbsolute validationHigh specificityExpensive instrumentation

Q. Table 2: Data Types in G Antigen 1 (9-16) Research

Data TypeExampleCollection Method
PrimaryPatient serum samplesExperimental assays
SecondaryPublished expression dataLiterature review
QualitativeClinical observationsEthnographic studies

Unresolved Questions & Future Directions

  • Mechanistic insights : How does the G antigen 1 (9-16) interact with immune checkpoints in autoimmune diseases?
  • Technological gaps : Can single-molecule imaging techniques (e.g., AFM) resolve real-time antigen dynamics?
  • Translational potential : What diagnostic/therapeutic applications emerge from antigen structural studies?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.